molecular formula C10H13BrN2 B2480009 3-Bromo-5-(piperidin-1-YL)pyridine CAS No. 24255-93-4

3-Bromo-5-(piperidin-1-YL)pyridine

Cat. No.: B2480009
CAS No.: 24255-93-4
M. Wt: 241.132
InChI Key: PCCXEOYPUWBFGE-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-YL)pyridine is a heterocyclic compound that features a bromine atom at the third position and a piperidine ring attached to the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(piperidin-1-YL)pyridine typically involves the bromination of 5-(piperidin-1-YL)pyridine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(piperidin-1-YL)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in compounds like 3-amino-5-(piperidin-1-YL)pyridine.

Scientific Research Applications

3-Bromo-5-(piperidin-1-YL)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

  • 3-Bromo-5-(piperidin-1-ylmethyl)pyridine
  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine

Comparison: Compared to its analogs, 3-Bromo-5-(piperidin-1-YL)pyridine exhibits unique reactivity due to the position of the bromine atom and the piperidine ring. This structural arrangement can influence its chemical behavior and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCXEOYPUWBFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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